4-Bromo-6-chloropyridin-3-ol
Overview
Description
4-Bromo-6-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring bromine and chlorine substituents at the 4 and 6 positions, respectively, and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridin-3-ol. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under specific temperature conditions to achieve selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloropyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-3-ol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-chloropyridin-3-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It can be used in the preparation of functional materials with specific properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloropyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloropyridin-3-ol: Similar structure but with bromine and chlorine substituents at different positions.
4-Chloro-6-bromopyridin-3-ol: Similar structure with reversed positions of bromine and chlorine.
3-Hydroxy-4-bromo-6-chloropyridine: Similar structure with the hydroxyl group at a different position.
Uniqueness
4-Bromo-6-chloropyridin-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromine, chlorine, and hydroxyl groups provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
4-bromo-6-chloropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVSUXPUQWXZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309213 | |
Record name | 4-Bromo-6-chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-41-0 | |
Record name | 4-Bromo-6-chloro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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